![molecular formula C25H24N4O3 B2917823 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921549-83-9](/img/no-structure.png)

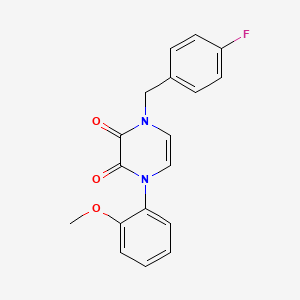

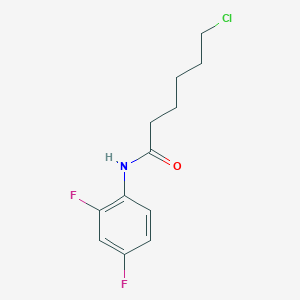

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrido[2,3-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the amide group (-CONH2) could make it reactive towards acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

Radioligand Development for PET Imaging

Compounds within the same family as 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide have been explored for their utility in developing radioligands for positron emission tomography (PET) imaging. Specifically, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), a target of interest in neuroinflammation and neurodegenerative diseases. The synthesis and application of these compounds for PET imaging highlight their potential in diagnostic imaging and the study of brain disorders (Dollé et al., 2008).

Antimicrobial and Antifungal Agents

Another area of research focuses on the antimicrobial and antifungal activities of pyrimidine derivatives. Studies have demonstrated that these compounds exhibit significant inhibitory effects against various bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial and antifungal medications (Hossan et al., 2012).

Antitumor Activity

Research into pyrimidine derivatives has also uncovered their antitumor potential. Synthesized compounds from this family have shown selective antitumor activities in vitro, indicating a promising avenue for cancer therapy research. The study of these compounds' antitumor mechanisms and their effects on cancer cells can provide valuable insights into novel cancer treatments (Xiong Jing, 2011).

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds within this group have demonstrated significant effects, suggesting their utility in developing new treatments for inflammatory and pain-related conditions (Sondhi et al., 2009).

Cytotoxic Activity Against Cancer Cell Lines

The design and synthesis of specific pyrimidine derivatives have led to compounds with cytotoxic activity against various cancer cell lines. This research points to the potential of such compounds in the treatment of cancer, with certain derivatives showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Mécanisme D'action

Target of Action

The primary target of this compound is the menin/MLL protein/protein interaction . Menin is a protein that plays a critical role in the development of leukemia, and MLL is a protein that regulates gene expression. The interaction between these two proteins is a key factor in the progression of certain types of cancer .

Mode of Action

This compound acts as an inhibitor of the menin/MLL protein/protein interaction . By binding to these proteins, it disrupts their interaction, which can lead to a decrease in the expression of genes that promote the growth of cancer cells .

Biochemical Pathways

It is known that the inhibition of the menin/mll interaction can affect theexpression of oncogenes , which are genes that have the potential to cause cancer when they are altered or expressed at high levels .

Result of Action

By inhibiting the menin/MLL interaction, this compound can potentially reduce the growth of cancer cells . This could lead to a decrease in the size of tumors and potentially improve the prognosis for patients with certain types of cancer .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydropyrido[3,2-d]pyrimidin-4-one with 3-phenethyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1-acetic acid ethyl ester followed by N-alkylation with 4-ethylphenylacetyl chloride.", "Starting Materials": [ "2-amino-3,4-dihydropyrido[3,2-d]pyrimidin-4-one", "3-phenethyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1-acetic acid ethyl ester", "4-ethylphenylacetyl chloride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 2-amino-3,4-dihydropyrido[3,2-d]pyrimidin-4-one (1.0 g, 6.5 mmol) in dimethylformamide (10 mL) and triethylamine (1.5 mL), 3-phenethyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1-acetic acid ethyl ester (1.5 g, 4.9 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours.", "Step 2: The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure to give a crude product.", "Step 3: To a solution of the crude product in methanol (10 mL), 4-ethylphenylacetyl chloride (1.5 g, 7.3 mmol) and triethylamine (1.5 mL) are added. The reaction mixture is stirred at room temperature for 24 hours.", "Step 4: The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure to give a crude product.", "Step 5: The crude product is purified by column chromatography using ethyl acetate/hexanes as the eluent to give the final product as a white solid (yield: 60%).", "Step 6: The final product is characterized by NMR spectroscopy and mass spectrometry." ] } | |

Numéro CAS |

921549-83-9 |

Formule moléculaire |

C25H24N4O3 |

Poids moléculaire |

428.492 |

Nom IUPAC |

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C25H24N4O3/c1-2-18-10-12-20(13-11-18)27-22(30)17-29-21-9-6-15-26-23(21)24(31)28(25(29)32)16-14-19-7-4-3-5-8-19/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |

Clé InChI |

CEVSWPNGDZJIMP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)

![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)

![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)

![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)

![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)

![2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B2917761.png)